molecular formula C15H17NO2 B14010700 2-Cyano-2-(1-phenylcyclohexyl)acetic acid CAS No. 32231-01-9

2-Cyano-2-(1-phenylcyclohexyl)acetic acid

Cat. No.: B14010700
CAS No.: 32231-01-9
M. Wt: 243.30 g/mol
InChI Key: HVKWHGWTODVXJE-UHFFFAOYSA-N
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Description

2-Cyano-2-(1-phenylcyclohexyl)acetic acid is an organic compound characterized by the presence of a cyano group (-C≡N) and a carboxylic acid group (-COOH) attached to a cyclohexyl ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(1-phenylcyclohexyl)acetic acid typically involves the reaction of 1-phenylcyclohexylamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(1-phenylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyano-2-(1-phenylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(1-phenylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid: Contains a cyano group and a carboxylic acid group but lacks the cyclohexyl and phenyl substituents.

    2-Cyanoacetamide: Contains a cyano group and an amide group instead of a carboxylic acid group.

    Ethyl cyanoacetate: Contains an ester group instead of a carboxylic acid group.

Uniqueness

2-Cyano-2-(1-phenylcyclohexyl)acetic acid is unique due to the presence of both a cyclohexyl and a phenyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

32231-01-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-cyano-2-(1-phenylcyclohexyl)acetic acid

InChI

InChI=1S/C15H17NO2/c16-11-13(14(17)18)15(9-5-2-6-10-15)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-10H2,(H,17,18)

InChI Key

HVKWHGWTODVXJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(C#N)C(=O)O

Origin of Product

United States

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